molecular formula C15H14N4O B11049055 1-phenyl-1-(pyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol

1-phenyl-1-(pyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Katalognummer: B11049055
Molekulargewicht: 266.30 g/mol
InChI-Schlüssel: NKCVLHDIAGJYOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL is a complex organic compound that features a phenyl group, a pyridyl group, and a triazolyl group attached to an ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL can be synthesized through a multi-step process involving the formation of the triazole ring, followed by the introduction of the phenyl and pyridyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent steps include the addition of the phenyl and pyridyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl, pyridyl, or triazolyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.

Wissenschaftliche Forschungsanwendungen

1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANOL
  • 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANOL
  • 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-METHANOL

Comparison: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL is unique due to its specific ethanol backbone, which influences its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chains, it may exhibit distinct properties and applications.

Eigenschaften

Molekularformel

C15H14N4O

Molekulargewicht

266.30 g/mol

IUPAC-Name

1-phenyl-1-pyridin-2-yl-2-(1,2,4-triazol-1-yl)ethanol

InChI

InChI=1S/C15H14N4O/c20-15(10-19-12-16-11-18-19,13-6-2-1-3-7-13)14-8-4-5-9-17-14/h1-9,11-12,20H,10H2

InChI-Schlüssel

NKCVLHDIAGJYOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.